Meforex M 95

Description

Properties

IUPAC Name |

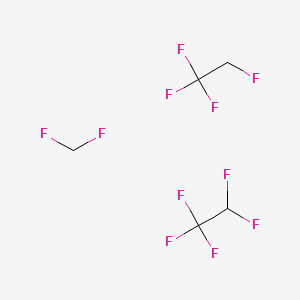

difluoromethane;1,1,1,2,2-pentafluoroethane;1,1,1,2-tetrafluoroethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF5.C2H2F4.CH2F2/c3-1(4)2(5,6)7;3-1-2(4,5)6;2-1-3/h1H;1H2;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCNNGCHQHSYCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)F.C(F)F.C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158675-78-6 | |

| Record name | Difluoromethane-pentafluoroethane-1,1,1,2-tetrafluoroethane mixt. | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158675-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluoroethane mixture with difluoromethane and 1,1,1,2-tetrafluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158675786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Atmospheric Science and Environmental Impact Research of Meforex M 95

Methodological Approaches for Atmospheric Lifetime Determination

Determining the atmospheric lifetime of compounds like those in Meforex M 95 involves a combination of experimental kinetics studies and computational modeling.

Experimental studies focus on measuring the reaction rates of these compounds with key atmospheric oxidants, such as hydroxyl (OH) radicals. These reactions are crucial for understanding how these substances break down in the troposphere. For instance, hydrochlorofluorocarbons (HCFCs), which share similar chemical structures, are known to degrade primarily in the troposphere through reactions with hydroxyl radicals oecd.org. While specific experimental data for the this compound mixture is not detailed, the general approach involves chamber experiments to simulate atmospheric conditions and measure the concentration decay of the compound in the presence of known concentrations of reactive species.

The stratospheric photolysis of compounds, which involves their breakdown by ultraviolet (UV) radiation, is a key process for substances that reach the stratosphere. While HFCs generally have long atmospheric lifetimes and some may reach the stratosphere, their direct impact on ozone depletion is considered minimal compared to chlorofluorocarbons (CFCs) harvard.eduresearchgate.net. The primary concern with HFCs is their contribution to global warming. Research on ozone layer interactions typically focuses on substances containing chlorine or bromine, which are known ozone-depleting substances.

Radiative Forcing Implications of this compound Emissions

The radiative forcing of a substance is its impact on the Earth's energy balance, directly influencing global temperatures. HFCs, including the components of this compound, are potent greenhouse gases.

Global Warming Potential (GWP) is a metric used to compare the climate impact of different greenhouse gases relative to carbon dioxide (CO2) over a specified time horizon, typically 100 years ghgprotocol.orgunfccc.int. Theoretical frameworks, based on radiative forcing and atmospheric lifetime, are used to calculate GWPs. For example, HFC-134a, a component found in some refrigerant blends and related to the compounds in this compound, has a 100-year GWP of 1300 ghgprotocol.org. Similarly, HFC-32 has a GWP of 650, and HFC-125 has a GWP of 2800 unfccc.int. These values highlight the significant warming potential of these gases. The IPCC's assessment reports provide the most widely accepted GWP values.

Atmospheric measurement campaigns are crucial for monitoring the concentrations of trace gases like HFCs in the atmosphere. These campaigns provide real-world data to validate models and understand emission sources. While specific measurement campaigns for "this compound" are not detailed, general atmospheric measurement programs collect data on various HFCs. Data analysis from these campaigns helps in estimating emission inventories and understanding the spatial and temporal distribution of these gases. For instance, the Atmospheric Radiation Measurement (ARM) program collects data on various atmospheric parameters, including trace gases, to improve climate models copernicus.org.

Climate Model Integration of Anthropogenic Fluorocarbon Contributions

Hydrofluorocarbons (HFCs), including those that constitute this compound (HFC-407c), are potent anthropogenic greenhouse gases. Their significant Global Warming Potentials (GWPs) necessitate their inclusion in climate models to accurately project future climate scenarios. Once released into the atmosphere, HFCs absorb infrared radiation, thereby contributing to the Earth's warming. The atmospheric lifetimes of HFCs vary, but many persist for decades, allowing them to accumulate and exert a long-term warming effect. Consequently, international agreements such as the Montreal Protocol, through its Kigali Amendment, have established frameworks to phase down the production and consumption of HFCs to curb their contribution to climate change. Climate models integrate these emissions data, along with the radiative forcing properties of HFCs, to simulate their impact on global temperature, atmospheric circulation, and other climate system components.

Table 1: Key Properties of HFC-407c Components

| Component Name | Chemical Formula | CAS Number | 100-Year GWP (AR4) | Atmospheric Lifetime (Years) |

| Difluoromethane (B1196922) (R-32) | CH₂F₂ | 75-10-5 | 675 | 4.9 |

| Pentafluoroethane (B1204445) (R-125) | C₂HF₅ | 354-33-6 | ~3,500 | ~29 |

| 1,1,1,2-Tetrafluoroethane (B8821072) (R-134a) | C₂H₂F₄ | 811-97-2 | 1,430 | ~14 |

Note: GWP values are based on IPCC Fourth Assessment Report (AR4) unless otherwise specified. Atmospheric lifetimes are estimates and can vary based on the source and modeling methodology.

Formation and Fate of Atmospheric Degradation Products

Upon release into the atmosphere, HFCs like those in this compound undergo degradation primarily through reactions with hydroxyl (OH) radicals in the troposphere. This process initiates a series of chemical transformations that break down the parent molecules. The specific degradation pathways and the resulting products depend on the chemical structure of the HFC. A significant and environmentally relevant degradation product identified from the breakdown of many fluorinated compounds, including HFCs, is trifluoroacetic acid (TFA). TFA is a highly stable and water-soluble compound.

Identification Techniques for Stable and Transient Intermediates

The identification and quantification of atmospheric degradation products and intermediates of HFCs rely on advanced analytical techniques. Studies often employ gas chromatography coupled with mass spectrometry (GC-MS) or high-resolution mass spectrometry (HR-MS) to detect and characterize transient intermediates and stable end products formed in atmospheric reaction chambers or from ambient air samples. Spectroscopic methods are also utilized to elucidate reaction mechanisms and identify molecular structures. These techniques are crucial for understanding the complete atmospheric fate of compounds like this compound and its constituent HFCs.

Environmental Persistence and Transport of Degradation Products

Trifluoroacetic acid (TFA), a key degradation product of HFCs, is characterized by its extreme persistence in the environment. Due to its high water solubility and stability, TFA is readily transported through atmospheric deposition (e.g., rain and snow) back to terrestrial and aquatic ecosystems. Its resistance to degradation means it can accumulate in environmental compartments, particularly in water bodies and plant tissues. Concentrations of TFA in precipitation and various environmental media have been observed to be increasing globally, raising concerns about its long-term fate and potential impacts.

Ecosystemic Interactions of Fluorinated Atmospheric Byproducts

The persistence and increasing concentrations of TFA, a degradation byproduct of HFCs like those in this compound, have led to its classification as a potential planetary boundary threat. While ecotoxicity data for TFA are still being comprehensively gathered, studies indicate that it can bioaccumulate in plants, particularly in their aerial parts, through uptake via the transpiration stream. Mammalian toxicity studies suggest potential reproductive and liver toxicity. The widespread presence and accumulation of TFA in diverse environmental matrices, coupled with its resistance to degradation, suggest potential for irreversible impacts on vital Earth system processes. Further research is ongoing to fully elucidate the ecosystemic interactions and thresholds for concern regarding TFA.

Compound List:

this compound (HFC-407c)

Difluoromethane (R-32)

Pentafluoroethane (R-125)

1,1,1,2-Tetrafluoroethane (R-134a)

Trifluoroacetic Acid (TFA)

Advanced Analytical Methodologies for Meforex M 95 Quantification and Characterization

Chromatographic Separation Sciences for Complex Fluorocarbon Blends

Detection Limits and Sensitivity Enhancements in Analytical Systems

The accurate determination of Meforex M 95 (HFC 407c) in environmental matrices, particularly ambient air, requires highly sensitive and selective analytical methods due to its low atmospheric concentrations, often in the parts per trillion (ppt) range. Gas Chromatography (GC) coupled with specific detectors is the cornerstone of these analyses.

Gas Chromatography (GC) with Specialized Detectors: GC techniques are employed to separate the components of this compound (HFC-32, HFC-125, HFC-134a) and other volatile organic compounds (VOCs). The choice of detector significantly impacts the achievable detection limits and selectivity.

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds, including HFCs, due to their electron-capturing properties acs.orgshimadzu.co.ukchromatographyonline.comresearchgate.netlotusinstruments.com. While effective for halogenated species, its sensitivity for HFCs can be poorer compared to chlorofluorocarbons (CFCs). For instance, reported detection limits for HFC-125 and HFC-134a using GC-ECD were in the nanogram (ng) range, which may not be sufficient for ppt-level atmospheric measurements without preconcentration acs.org.

Flame Ionization Detector (FID): FID is commonly used for hydrocarbons and can also be applied to HFCs and hydrofluoroolefins (HFOs) nih.gov. While generally less sensitive than ECD for halogenated compounds, FID offers a broader linear range and is suitable for many VOC analyses shimadzu.co.uknih.gov.

Mass Spectrometry (MS): GC-MS provides both sensitive detection and definitive compound identification through mass spectral fragmentation patterns. It is frequently used for complex mixtures and trace analysis of atmospheric gases lotusinstruments.comtandfonline.comacs.orgmdpi.comcopernicus.org.

Sensitivity Enhancements: To achieve the low detection limits required for atmospheric monitoring, preconcentration techniques are indispensable.

Cryogenic Trapping: This method involves capturing analytes from a large volume of air onto a sorbent material cooled to very low temperatures, often using liquid nitrogen (-196 °C) or thermoelectric coolers (-165 °C) lotusinstruments.comtandfonline.comacs.orgcopernicus.orgcopernicus.org. The concentrated analytes are then thermally desorbed and analyzed by GC. This process significantly enhances sensitivity, allowing for the detection of trace gases at ppt (B1677978) levels acs.orglotusinstruments.comtandfonline.comacs.org. Common sorbent materials include Carboxen, HayeSep D, and Anasorb CSC tandfonline.comacs.orgmdpi.com.

Table 1: Representative Detection Limits for HFCs in Air

| Compound | Analytical Method | Detector | Preconcentration | Typical LOD (approx.) | Reference |

| HFC-125 | GC | ECD | None | 14 ng | acs.org |

| HFC-134a | GC | ECD | None | 45 ng | acs.org |

| HFCs (general) | GC-MS | MS | Cryogenic Trapping | ppt level | lotusinstruments.comacs.org |

| VOCs (general) | GC-FID | FID | Cryogenic Trapping | ppt level | mdpi.comresearchgate.net |

Advanced Sampling Strategies for Environmental Assessment

Effective environmental monitoring of this compound requires sophisticated sampling strategies that can capture and quantify its presence in ambient air over various temporal and spatial scales.

Passive Air Sampling Networks and Data Interpretation

Passive Air Sampling (PAS) offers a cost-effective and straightforward approach for long-term monitoring of air pollutants without the need for active pumps or power sources tisch-env.com. Pollutants diffuse from the ambient air onto a sorbent material, providing time-weighted average concentrations over the sampling period tisch-env.com.

Sorbent Materials: Polyurethane foam (PUF) disks are widely used for sampling nonpolar, semivolatile organic compounds science.govscience.govresearchgate.netnih.govhi-q.net. For more volatile compounds like some HFCs or fluorinated chemicals, sorbent-impregnated PUF (SIP) disks, which incorporate materials like XAD-4 resin, can offer enhanced sorptive capacity and sampling linearity researchgate.netnih.gov.

Data Interpretation: The collected mass of this compound on the sorbent is converted into an air concentration using a sampling rate (SR). SRs are compound- and sampler-specific and are influenced by environmental factors such as wind speed, temperature, and humidity tisch-env.com. Calibration studies are essential to determine reliable SRs for specific HFCs and PAS designs tisch-env.comscience.govscience.govnih.govskcltd.com. PAS data typically represents average concentrations over the deployment duration, making it suitable for trend analysis and spatial mapping tisch-env.comnih.gov.

Cryogenic Trapping Techniques for Atmospheric Sample Collection

Cryogenic trapping is a crucial preconcentration technique for atmospheric sampling of volatile compounds like HFCs. It involves collecting large volumes of air (liters to tens of liters) and passing them through a cold trap containing an adsorbent material, thereby concentrating the target analytes lotusinstruments.comtandfonline.comacs.orgcopernicus.org. This method is vital for achieving the low detection limits necessary for atmospheric HFC measurements acs.orglotusinstruments.comtandfonline.comacs.org. The concentrated samples are then typically analyzed using GC-MS or GC-ECD lotusinstruments.comtandfonline.comacs.org.

Calibration Standards and Reference Material Development for Trace Analysis

The accuracy and reliability of this compound quantification depend heavily on the availability and quality of calibration standards and Certified Reference Materials (CRMs) cryogenicsociety.orggasn2.comresearchgate.netmalvernpanalytical.com.

Nature of Standards: For trace atmospheric analysis of HFCs, calibration standards are typically prepared as precise gas mixtures containing known concentrations of target compounds, often in the ppt or ppb range, within a balance gas like nitrogen or synthetic air unep.orgeuramet.orgresearchgate.net. These standards are commonly prepared gravimetrically to ensure accuracy unep.orgresearchgate.net.

Traceability and Certification: National metrology institutes, such as the National Institute of Standards and Technology (NIST), play a vital role in developing and certifying Standard Reference Materials (SRMs) for atmospheric gases, including HFCs acs.orggasn2.comresearchgate.netmalvernpanalytical.comresearchgate.netlabmanager.comlgcstandards.com. These SRMs are produced under strict quality control protocols, often adhering to ISO 17034 and ISO/IEC 17025 standards, ensuring traceability to the International System of Units (SI) malvernpanalytical.comaccustandard.comreagecon.com.

Application: These standards are used to calibrate analytical instruments (e.g., GC systems), validate analytical methods, and ensure the quality and comparability of measurement data across different laboratories and studies cryogenicsociety.orggasn2.comresearchgate.neteuramet.orgresearchgate.net.

Engineering Systems Research and Cycle Performance Studies Involving Meforex M 95

Theoretical Thermodynamic Cycle Analysis for Refrigeration Applications

The theoretical analysis of R407C in refrigeration cycles involves understanding its behavior within vapor compression systems, quantifying its energy efficiency, and comparing its performance across different system architectures.

Simulation and Modeling of Vapor Compression Refrigeration Systems

Simulations of vapor compression refrigeration systems utilizing R407C are crucial for predicting performance and optimizing system design. These models incorporate detailed thermodynamic property data, often derived from equations of state like Peng-Robinson-Stryjek-Vera (PRSV) or databases such as REFPROP freon.comareacooling.comliu.seethermo.uspurdue.edu. Models typically include components like compressors, evaporators, condensers, and expansion devices, accounting for factors such as pressure drops, heat transfer coefficients, and the unique temperature glide associated with zeotropic mixtures like R407C purdue.eduresearch-advances.orgresearchgate.netliu.sepurdue.edu. Studies have developed models for residential air conditioners, heat pumps, and cold room systems to analyze R407C's performance under various operating and climatic conditions researchgate.netliu.sesquoilin.eukoreascience.krsrce.hrieefoundation.orgresearchgate.netripublication.comenergyequipsys.com. The zeotropic nature of R407C, leading to a temperature glide during phase change, is a key parameter integrated into these simulations, influencing evaporator and condenser performance and requiring specific design considerations, such as counter-flow heat exchanger configurations, to maximize efficiency purdue.edukoreascience.krpurdue.edu.

Energy Efficiency Performance Metrics for Blend Applications

R407C's energy efficiency is typically assessed using metrics such as the Coefficient of Performance (COP) and Energy Efficiency Ratio (EER), often in comparison to R22. While R407C offers a viable alternative to R22, its performance metrics can vary.

Table 1: Comparative Performance Metrics of R407C vs. R22

| Metric | R407C Performance (Relative to R22) | R22 Performance (Baseline) | Source Citation |

| Coefficient of Performance (COP) | Slightly lower to comparable | Baseline | energyequipsys.compurdue.eduresearchgate.netscribd.compurdue.eduirphouse.comsv-jme.eu |

| Cooling Capacity | Slightly lower to comparable | Baseline | researchgate.netresearchgate.netscribd.comirphouse.comsv-jme.eu |

| Compressor Power | Similar to slightly higher | Baseline | purdue.edupurdue.edu |

| Energy Efficiency Ratio (EER) | Often lower | Baseline | irphouse.com |

Studies indicate that R407C generally exhibits a COP that is comparable to, or slightly lower than, R22, with differences ranging from negligible to approximately 17% lower in some comparisons energyequipsys.comresearchgate.netscribd.compurdue.eduirphouse.comsv-jme.eu. Cooling capacity is also often found to be similar or slightly reduced for R407C researchgate.netresearchgate.netscribd.comirphouse.comsv-jme.eu. Compressor power requirements for R407C systems are typically very close to those of R22 systems, often within a 2% difference purdue.edupurdue.edu. For instance, one study reported R407C's COP to be approximately 0.892 times that of R22 scribd.com, while another found it to be 17% lower than R134a sv-jme.eu. Optimized systems can achieve higher COPs, with one study reporting a COP of 6.12 for R407c in an optimized cold room setup energyequipsys.com.

Comparative Analysis of System Architectures Utilizing HFC Blends

R407C is frequently compared with other HFC blends and refrigerants, notably R410A, R134a, and the phased-out R22, across various system architectures. R407C is often favored for its similar operating pressures and temperatures to R22, making it a suitable "drop-in" or near-drop-in replacement that requires fewer system modifications compared to higher-pressure refrigerants like R410A purdue.edufreon.combestaircon.com.sgkoreascience.krieefoundation.org. However, the temperature glide of R407C (approximately 7.4 °C) necessitates design adjustments, particularly in heat exchangers, to leverage or mitigate its effects on performance purdue.edupurdue.eduresearch-advances.orgkoreascience.krpurdue.edu. For example, optimizing heat exchangers for counter-flow configurations can improve R407C's thermal performance by better accommodating its temperature glide purdue.edukoreascience.krpurdue.edu. While R410A generally offers higher efficiency and capacity, it operates at significantly higher pressures, demanding more substantial system redesigns purdue.edubestaircon.com.sgkoreascience.krpurdue.edu. R407C, with its moderate GWP and zero ODP, serves as a transitional solution as the industry moves towards lower-GWP alternatives freon.combestaircon.com.sg.

Heat Transfer Mechanisms and System Optimization Research

Fluid Flow Dynamics in Heat Exchanger Designs

Studies indicate that R407C generally exhibits lower heat transfer coefficients during both evaporation and condensation compared to R22 purdue.eduresearch-advances.orgmdpi.compurdue.edupan.plbegellhouse.com. This reduction is partly attributed to the mass transfer thermal resistance associated with its zeotropic nature purdue.edupurdue.edu. Pressure drops for R407C can be comparable to or even higher than those for R22, depending on the specific flow conditions and heat exchanger geometry purdue.edupan.pl.

Table 2: Heat Transfer Characteristics of R407C in Heat Exchangers

| Heat Transfer Type | Tube Type | Mass Flux ( kg/m ²s) | Heat Transfer Coefficient (W/m²K) | Pressure Drop (kPa/m) | Notes | Source Citation |

| Evaporation | Smooth tube | 100-300 | Lower than R22 (approx. 40% lower) | Higher than R22 | Heat transfer coefficients increase with vapor quality. Zeotropic nature impacts performance. | purdue.eduresearch-advances.org |

| Condensation | Smooth tube | 100-300 | Lower than R22 (approx. 50% lower) | Higher than R22 | Heat transfer coefficients increase with mass flux. | purdue.edu |

| Evaporation | Herringbone | 150-300 | Comparable to R22 (at low quality) | Higher | Enhanced tube shows improvement, but pressure drop increases. | purdue.edu |

| Condensation | Herringbone | All tested | Better than inner grooved tube | Higher | Performance improvement depends on flow rate. | purdue.edu |

| Condensation | Microfin tube | 100-800 | Lower than R134a (15-25% lower) | Not specified | Zeotropic characteristics affect heat transfer. Performance depends on mass velocity and saturation temperature. | purdue.edu |

| Evaporation | Horizontal tube | 130-250 | Lower than R22 (2.1-7.9% lower) | Lower than R22 | Heat transfer enhancement strategies (e.g., twisted tapes) can improve performance. | irphouse.comkalaharijournals.com |

| Evaporation | Microchannel | Not specified | Lowest among tested refrigerants | Not specified | R600a and R407C showed highest and lowest heat transfer coefficients, respectively. Predictive methods struggle with R407C. | ufpr.brresearchgate.net |

Predictive Models for Thermal Performance under Varied Operating Conditions

Predictive models are utilized to forecast the thermal performance of R407C under different operating conditions, including varying mass flux, heat flux, vapor quality, and saturation temperatures. These models often employ correlations derived from experimental data to estimate heat transfer coefficients and pressure drops research-advances.orgpurdue.edukalaharijournals.comup.ac.za. For instance, heat transfer coefficients are observed to increase with mass flux and vapor quality research-advances.orgmdpi.compurdue.eduup.ac.za. However, accurately modeling the heat transfer of zeotropic mixtures like R407C can be challenging, with some predictive methods showing limitations in capturing its behavior compared to pure refrigerants ufpr.br. Studies also investigate the impact of temperature glide on heat transfer performance and explore optimization strategies, such as adjusting refrigerant charge or employing specific heat exchanger designs, to enhance thermal efficiency across different climatic conditions researchgate.netresearchgate.net.

Compound Names Table

| Common Name | Chemical Name / Composition | CAS Number |

| Meforex M 95 | HFC-32 / HFC-125 / HFC-134a (23% / 25% / 52% by mass) | 158675-78-6 |

| R407C | HFC-32 / HFC-125 / HFC-134a (23% / 25% / 52% by mass) | 158675-78-6 |

| HFC-32 | Difluoromethane (B1196922) | 75-10-5 |

| HFC-125 | Pentafluoroethane (B1204445) | 354-33-6 |

| HFC-134a | 1,1,1,2-Tetrafluoroethane (B8821072) | 811-97-2 |

| R22 | Chlorodifluoromethane | 75-45-6 |

| R410A | HFC-32 / HFC-125 (50% / 50% by mass) | 354-33-6, 75-10-5 |

| R134a | 1,1,1,2-Tetrafluoroethane | 811-97-2 |

Regulatory Science and Policy Research for Fluorinated Greenhouse Gases

International Environmental Treaties and Protocols Governing HFCs

Hydrofluorocarbons (HFCs) were initially introduced as replacements for ozone-depleting substances (ODS) such as chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) unep.orgfreon.comwikipedia.org. While effective in protecting the ozone layer, many HFCs possess high Global Warming Potentials (GWPs), contributing significantly to climate change unep.orgdcceew.gov.auwikipedia.org. This has led to their regulation under international environmental agreements.

Scientific Basis for Inclusion of HFCs under Global Climate Agreements

The scientific consensus on climate change, driven by the accumulation of greenhouse gases (GHGs) in the atmosphere, underpins the inclusion of HFCs in global climate agreements. HFCs, including those that constitute the refrigerant blend R-407C (known commercially as Meforex M 95), are potent GHGs. Their high GWPs mean that even small emissions can have a substantial warming effect over time compared to carbon dioxide (CO₂). For instance, the components of R-407C have significant GWPs: HFC-32 has a 100-year GWP of approximately 675, HFC-125 around 2,800, and HFC-134a around 1,300, all based on IPCC Fourth Assessment Report (AR4) values ghgprotocol.orgghgprotocol.orgunfccc.int. The blend itself, R-407C, has a GWP of approximately 1,774 umweltbundesamt.denationalref.com. The scientific understanding of these high GWPs, coupled with their increasing atmospheric concentrations, necessitated their control under international climate policy frameworks.

Impact Assessments of Phase-Down Schedules on Industrial Sectors

The Kigali Amendment to the Montreal Protocol, adopted in 2016 and entering into force in 2019, established a global framework for the phasedown of HFC production and consumption unep.orgdcceew.gov.auepa.gov. This amendment aims to reduce HFC emissions by 80-85% by the late 2040s, a target expected to prevent significant global warming unep.orgdcceew.gov.auepa.govgluckmanconsulting.com. The phase-down schedules impact industries heavily reliant on HFCs, such as the refrigeration, air conditioning, and heat pump (RACHP) sectors, where R-407C is commonly used as a replacement for R-22 freon.comnationalref.comalwaleedrefrigerant.com.

Impact assessments highlight the need for significant technological transitions. Industries must adapt by developing and adopting equipment that uses refrigerants with lower GWPs, such as hydrofluoroolefins (HFOs) or natural refrigerants wikipedia.orgepa.gov. This transition involves challenges such as the need for new equipment designs, retrofitting existing systems, ensuring lubricant compatibility (e.g., R-407C requires polyolester oils, unlike mineral oils used with R-22) nationalref.comalwaleedrefrigerant.com, and managing the supply chain for new refrigerants. The phase-down schedules create economic incentives for innovation and the adoption of more sustainable technologies.

Table 1: Global Warming Potentials (GWPs) of R-407C Components and Blend (100-year horizon, AR4)

| Refrigerant Designation | Chemical Formula | Component Percentage | GWP (100-year) |

| HFC-32 (Difluoromethane) | CH₂F₂ | 23% | 675 |

| HFC-125 (Pentafluoroethane) | CHF₂CF₃ | 25% | 2,800 |

| HFC-134a (1,1,1,2-Tetrafluoroethane) | CH₂FCF₃ | 52% | 1,300 |

| R-407C (this compound) | Blend | N/A | 1,774 |

Source: Based on IPCC Fourth Assessment Report (AR4) values ghgprotocol.orgghgprotocol.orgunfccc.intumweltbundesamt.denationalref.com.

Mechanisms of Technology Transfer and Capacity Building in Developing Nations

The Kigali Amendment acknowledges the differing responsibilities and capabilities of developed and developing nations, incorporating provisions for technology transfer and capacity building dcceew.gov.auepa.gov. Developing countries often require support to transition to lower-GWP alternatives and energy-efficient technologies. This support typically involves financial assistance from mechanisms like the Multilateral Fund, alongside technical expertise, training programs, and the sharing of best practices. Such mechanisms are crucial for enabling developing nations to meet their HFC phase-down commitments, ensuring that the global transition away from high-GWP HFCs is equitable and effective.

National and Regional Legislative Frameworks for Fluorocarbon Control

Numerous countries and regions have implemented legislative frameworks to control fluorinated gases, often mirroring or exceeding the commitments made under international agreements. The European Union, for example, has been proactive in regulating HFCs through its F-gas Regulation.

Implementation Strategies for Emission Reduction Targets

The European Union's F-gas Regulation, most recently updated as Regulation (EU) 2024/573, is a cornerstone of its strategy to reduce HFC emissions epa.govgetenviropass.com. This regulation implements a stringent phase-down schedule for HFCs, aiming for an 80% reduction by 2030 and a complete phase-out by 2050, aligning with the EU's climate neutrality goals getenviropass.comnormecverifavia.comrehva.euafscooling.com.

Key implementation strategies include:

Quota System: A cap-and-trade system limits the total amount of HFCs that can be placed on the EU market. Allocations are based on historical production and consumption levels, with progressively stricter quotas reducing available volumes over time. For instance, from 2025, HFC allocations are set at 60% of the 2011-2013 average, decreasing to 15% by 2036 getenviropass.comnormecverifavia.com.

Prohibitions on Equipment: The regulation bans the use of HFCs in specific new equipment where lower-GWP alternatives are available. These bans are being introduced incrementally, affecting sectors like refrigeration, air conditioning, and heat pumps getenviropass.comnormecverifavia.com. For example, prohibitions on certain high-GWP HFCs in commercial refrigeration and domestic appliances are being phased in from 2025 onwards getenviropass.comnormecverifavia.com.

Emission Prevention: Stricter rules are enforced to prevent HFC emissions during the installation, servicing, maintenance, and disposal of equipment. This includes requirements for leak detection, repair, and the recovery of HFCs epa.govgetenviropass.com.

Monitoring and Enforcement: Enhanced digital monitoring, reporting, and verification mechanisms are being deployed to combat illegal trade in HFCs and ensure compliance normecverifavia.comrehva.eueeb.org.

Economic Modeling of Policy Interventions and Market Transitions

Economic modeling plays a vital role in assessing the impact of HFC regulations and guiding policy interventions. These models analyze the costs associated with transitioning to lower-GWP alternatives, the economic benefits of emission reductions, and the potential for market disruption or innovation.

Policy interventions, such as the EU's quota system and equipment bans, are designed to create market signals that incentivize the development and adoption of alternatives. Economic models help forecast how these policies will influence refrigerant prices, the competitiveness of different technologies, and investment in research and development. The phase-down of HFCs like those in R-407C necessitates significant investment in new equipment and servicing infrastructure, impacting manufacturing costs, operational expenses, and consumer prices. Studies often evaluate the cost-effectiveness of different HFC reduction pathways and the economic implications of various policy instruments to ensure that climate goals are met efficiently.

Table 2: EU HFC Quota Reductions (Percentage of 2011-2013 Baseline)

| Year | HFC Quota (%) |

| Baseline | 100% |

| 2025 | 60% |

| 2030 | 23% |

| 2036 | 15% |

| 2048-2050 | 0% (Phase-out) |

Source: Based on EU F-gas Regulation (EU) 2024/573 getenviropass.comnormecverifavia.com.

Compound Names Mentioned:

| Common Name | Chemical Name/Formula |

| This compound | R-407C blend |

| R-407C | Blend of HFC-32, HFC-125, and HFC-134a |

| HFC-32 | Difluoromethane (B1196922) (CH₂F₂) |

| HFC-125 | Pentafluoroethane (B1204445) (C₂HF₅) |

| HFC-134a | 1,1,1,2-Tetrafluoroethane (B8821072) (CH₂FCF₃) |

Compliance and Enforcement Challenges in Environmental Governance

The global effort to mitigate climate change has led to stringent regulations targeting fluorinated greenhouse gases (F-gases), including HFCs like R-407C. The American Innovation and Manufacturing (AIM) Act in the United States, for instance, mandates a phasedown of HFC production and consumption, aiming for an 85% reduction by 2036 energyright.comepa.govepa.govepa.gov. Similarly, the European Union's F-Gas Regulation (EU) 2024/573 enforces aggressive reductions and phase-outs of HFCs, targeting an 80% reduction by 2030 and a full phase-out by 2050 afscooling.comnormecverifavia.com.

Compliance with these regulations presents multifaceted challenges. Key requirements include:

Leak Prevention and Management: Regular checks and maintenance of equipment containing HFCs are crucial to minimize unintentional releases globalpccs.com.

Record Keeping: Detailed records of HFC usage, recovery, and emissions are mandated globalpccs.com.

Certification and Training: Personnel handling F-gases must possess appropriate certifications and training afscooling.comglobalpccs.com.

Recovery, Recycling, and Destruction: Proper end-of-life management of refrigerants is essential to prevent atmospheric release globalpccs.comeesi.orgresearchgate.net.

Enforcement mechanisms are being strengthened globally, with increased inspections, reporting requirements, and penalties for non-compliance. For example, California has implemented bans on virgin refrigerants with GWPs above certain thresholds, impacting substances like R-407C from 2030 onwards refrigerantscenter.com. Challenges in enforcement include combating illegal imports epa.gov, ensuring consistent global coordination, and addressing technological and economic barriers that hinder the adoption of alternatives globalpccs.com. The transition requires significant investment in new equipment, technician training, and robust supply chain management, all of which contribute to the complexity of compliance.

Sustainable Development Goals and Fluorocarbon Management

The management of fluorinated greenhouse gases is intrinsically linked to the achievement of several Sustainable Development Goals (SDGs), most notably SDG 13: Climate Action. HFCs, including R-407C, are potent greenhouse gases with GWPs hundreds to thousands of times greater than carbon dioxide (CO2) epa.govepa.govny.govinfraserv.com. Their atmospheric release contributes significantly to global warming, exacerbating climate change impacts such as rising temperatures, extreme weather events, and sea-level rise epa.govny.govnewclimateeconomy.net.

The global phasedown of HFCs, guided by the Kigali Amendment to the Montreal Protocol, is a critical strategy to mitigate these impacts. By reducing the production and consumption of high-GWP HFCs, the international community aims to limit global warming by up to 0.5°C by 2100 energyright.comepa.gov. Effective refrigerant management, including leak avoidance and proper end-of-life disposal, can avoid substantial greenhouse gas emissions, equivalent to billions of tons of CO2 annually eesi.orgdrawdown.org. This aligns with the broader objective of transitioning to more sustainable energy systems and protecting the planet for future generations.

Linkages between Refrigerant Policy and Climate Mitigation Objectives

Refrigerant policies are directly designed to achieve climate mitigation objectives by reducing emissions of high-GWP substances. HFC-407C, with its GWP of approximately 1774 honeywell-refrigerants.comwikipedia.orginfraserv.com, exemplifies the target of these policies. Its role as a replacement for HCFC-22, while beneficial for ozone layer protection, introduced a new climate challenge due to its high warming potential wikipedia.orglsicloud.netnewclimateeconomy.net.

Policies such as the US AIM Act and the EU F-Gas Regulation establish phasedowns and bans on high-GWP refrigerants in new equipment, driving the market towards lower-GWP alternatives like HFOs, HFC/HFO blends (e.g., R-454B), and natural refrigerants (e.g., CO2, ammonia, hydrocarbons) energyright.comepa.govrefrigerantscenter.comiifiir.orgcarel.comhpac.com. These regulations aim to:

Promote the adoption of low-GWP alternatives: Through sector-specific restrictions and prohibitions on high-GWP substances in new equipment energyright.comepa.govrefrigerantscenter.comiifiir.orgcarel.comhpac.com.

Enhance energy efficiency: Many newer refrigerants and associated equipment offer improved energy efficiency, further contributing to climate mitigation by reducing energy consumption epa.govresearchgate.netaceee.org.

The phasedown schedules are designed to provide a clear timeline for industry transition, ensuring that the climate benefits are realized progressively over the coming decades.

Table 1: Comparison of Refrigerant Global Warming Potentials (GWPs)

| Refrigerant | Chemical Formula / Composition | GWP (100-yr, AR5) | Primary Use |

| HCFC-22 | CHClF2 | ~1760 | Older AC/Refrigeration |

| HFC-407C | HFC-32/HFC-125/HFC-134a (23/25/52%) | ~1774 | AC/Refrigeration (R-22 Retrofit) |

| HFC-410A | HFC-32/HFC-125 (50/50%) | ~2088 | Modern AC |

| HFC-134a | CH2FCF3 | ~1430 | Automotive AC, Refrigeration |

| HFC-32 | CH2F2 | ~675 | Modern AC (component of blends) |

| HFC-448A | HFC-32/HFC-125/HFC-134a/HFO-1234yf | ~1387 | Replacement for R-404A/R-507 |

| HFC-449A | HFC-32/HFC-125/HFC-134a/HFO-1234yf | ~1435 | Replacement for R-404A/R-507 |

| HFO-1234yf | C3H2F4 | ~4 | Automotive AC, some AC applications |

| CO2 (R-744) | CO2 | 1 | Various applications, heat pumps |

| Ammonia (R-717) | NH3 | 0 | Industrial Refrigeration |

Note: GWP values can vary slightly depending on the assessment report (e.g., IPCC AR4 vs. AR5). Values are approximate for illustrative purposes.

Interdisciplinary Research on Environmental Policy Effectiveness

Research into the effectiveness of environmental policies for managing HFC emissions highlights the critical role of timing and strategy. Studies suggest that while containment strategies are effective for short-term emission reductions, phase-out strategies offer greater potential for long-term climate mitigation researchgate.net. Early and swift implementation of phase-out measures is particularly crucial, as it can prevent the build-up of HFC stocks in equipment, leading to significant cumulative emission reductions researchgate.net.

Furthermore, emissions from the disposal of refrigerants are as substantial as those from operational use if not properly managed researchgate.net. This underscores the need for comprehensive lifecycle management policies. The effectiveness of these policies is also contingent on interdisciplinary research that informs regulatory decisions. This includes understanding the environmental impacts, energy efficiency implications, and safety profiles of alternative refrigerants. Consistent and stable regulatory frameworks are vital for encouraging industry investment in new technologies and ensuring a smooth transition aceee.org. Policy uncertainty can hinder market development and slow the adoption of climate-friendly solutions.

Societal Implications of Transitioning Away from High-GWP Refrigerants

The global transition away from high-GWP refrigerants like HFC-407C has significant societal implications. This shift necessitates the adoption of lower-GWP alternatives, including newer HFC blends, HFOs, and natural refrigerants energyright.comepa.govrefrigerantscenter.comiifiir.orgcarel.comhpac.com. For consumers, this transition is largely expected to be seamless, with no requirements to replace existing equipment until the end of its useful life epa.gov. New appliances and systems are being designed to use lower-GWP refrigerants, often with improved energy efficiency, which can lead to cost savings over time epa.govaceee.org.

However, the transition also presents challenges:

Economic Impact: The cost of new equipment and the potential for price volatility in the refrigerant market can pose financial burdens. The EU, for example, has seen price increases for high-GWP HFCs due to tightening quotas afscooling.comeia-international.org.

Workforce Adaptation: Technicians and installers require updated training to handle new refrigerants and equipment safely and effectively afscooling.comglobalpccs.com.

Availability of Alternatives: Ensuring a consistent supply of viable, safe, and cost-effective alternatives is critical for market acceptance and regulatory compliance.

Policy Consistency: Divergent regulations across regions can create market complexities and compliance burdens for manufacturers and businesses aceee.org.

Despite these challenges, the societal benefits of transitioning to lower-GWP refrigerants are substantial, including significant climate benefits, improved air quality, and enhanced energy security. The estimated societal benefits from the US HFC phasedown alone are projected to reach billions of dollars between 2022 and 2050 energyright.comepa.govepa.gov.

Compound Name Table:

| Common Name | ASHRAE Designation | Chemical Components (Weight %) | GWP (100-yr, AR5) |

| This compound | R-407C | HFC-32 (23%), HFC-125 (25%), HFC-134a (52%) | ~1774 |

| HCFC-22 | R-22 | Chlorodifluoromethane | ~1760 |

| HFC-32 | R-32 | Difluoromethane | ~675 |

| HFC-125 | R-125 | Pentafluoroethane | ~3500 |

| HFC-134a | R-134a | 1,1,1,2-Tetrafluoroethane | ~1430 |

| HFC-410A | R-410A | HFC-32 (50%), HFC-125 (50%) | ~2088 |

| HFO-1234yf | R-1234yf | 2,3,3,3-Tetrafluoropropene | ~4 |

| CO2 | R-744 | Carbon Dioxide | 1 |

| Ammonia | R-717 | Ammonia | 0 |

Future Directions in Academic Research on Fluorocarbon Blends

Development of Next-Generation Refrigerants and Their Environmental Footprint

The primary focus of future research is the development of fourth-generation refrigerants, primarily hydrofluoroolefins (HFOs), and new blends with ultra-low GWP. nextlubricants.com Meforex M 95, a blend of HFCs (R-32, R-125, and R-134a), is being replaced by refrigerants with a significantly smaller environmental footprint. Academic research is pivotal in identifying and optimizing these next-generation refrigerant blends.

A significant area of investigation is the comprehensive assessment of the environmental footprint of these new refrigerants. While GWP is a primary metric, researchers are increasingly looking at the complete life cycle impact. This includes studying the atmospheric degradation products of HFOs. For instance, the atmospheric decomposition of some HFOs can lead to the formation of trifluoroacetic acid (TFA), a persistent substance whose long-term environmental effects are a subject of ongoing study. Future research will aim to design molecules that degrade into non-persistent and non-toxic byproducts.

Moreover, the energy efficiency of these new refrigerants is a critical aspect of their environmental footprint. A refrigerant with a low GWP but poor energy efficiency can lead to higher indirect emissions from energy consumption. Therefore, academic studies are focused on optimizing the thermodynamic properties of new blends to ensure they are not only climate-friendly in terms of direct emissions but also contribute to energy savings.

Table 1: Comparison of GWP for Different Refrigerant Generations This table is interactive. Click on the headers to sort the data.

| Refrigerant Type | Example(s) | Typical GWP (100-year) | Atmospheric Lifetime |

|---|---|---|---|

| CFC | R-12 | 10,900 | 102 years |

| HCFC | R-22 | 1,810 | 12 years |

| HFC | This compound (R-407C) | 1,774 | ~14 years |

| HFO | R-1234yf | <1 | Days |

Advanced Computational Chemistry for Predicting Atmospheric Reactivity

Predicting the atmospheric behavior of new refrigerant candidates is a complex and time-consuming process. Advanced computational chemistry and quantum mechanical calculations are emerging as indispensable tools for accelerating this process. Future academic research will heavily rely on these in-silico methods to predict the atmospheric reactivity of fluorocarbon blends before they are synthesized.

These computational models can accurately predict key parameters such as the rate of reaction with hydroxyl (OH) radicals, which is the primary removal mechanism for most fluorocarbons in the atmosphere. By calculating the reaction rates, scientists can estimate the atmospheric lifetime of a new refrigerant, a crucial factor in determining its GWP.

Furthermore, computational chemistry can elucidate the entire atmospheric degradation pathway of a new molecule, identifying all potential intermediate and final products. This allows for an early assessment of the potential for the formation of harmful byproducts, guiding the design of more environmentally benign refrigerants. These theoretical studies are crucial for screening large libraries of potential refrigerant molecules and prioritizing the most promising candidates for experimental investigation. researchgate.net

Interfacial Phenomena and Material Compatibility Studies in Refrigeration Systems

The transition to new fluorocarbon blends necessitates a thorough understanding of their interaction with the materials used in refrigeration systems. Future research will delve deeper into the interfacial phenomena that govern the behavior of refrigerants and lubricants at the surfaces of metals, polymers, and elastomers.

A key area of investigation is the compatibility of new refrigerants, particularly HFOs and their blends, with the lubricants and materials commonly used in compressors and other system components. purdue.edupurdue.edu Researchers are studying issues such as swelling, degradation, and permeation of elastomers and plastics when exposed to these new chemical compounds. purdue.edu This is critical for ensuring the long-term reliability and safety of refrigeration equipment.

Moreover, the interactions between the refrigerant and the lubricating oil are of paramount importance. The solubility and viscosity of the refrigerant-lubricant mixture significantly impact the efficiency and longevity of the compressor. Advanced analytical techniques and molecular modeling will be employed to study these interfacial phenomena at a molecular level, leading to the development of new lubricants specifically designed for use with low-GWP refrigerants. Understanding the tribological performance of these new refrigerant-lubricant mixtures is also a key research focus to prevent wear and tear on moving parts.

Long-Term Monitoring Strategies for Atmospheric Composition Changes

As new fluorocarbon blends are introduced into the market, it is essential to monitor their atmospheric concentrations and track their impact on the environment. Future academic research will focus on developing and refining long-term monitoring strategies for these next-generation refrigerants and their degradation products.

This involves the use of highly sensitive analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), to measure trace concentrations of these compounds in the atmosphere. Global monitoring networks, with stations in remote locations, will continue to play a crucial role in providing data on the atmospheric abundance and trends of these substances.

Furthermore, research will be directed towards developing new analytical methods for the detection of the atmospheric degradation products of these new refrigerants, such as TFA. This will enable scientists to validate the atmospheric chemistry models and assess the real-world environmental impact of these compounds. Long-term monitoring data is also vital for verifying compliance with international agreements like the Kigali Amendment to the Montreal Protocol.

Integrated Assessment Models for Climate and Atmospheric Chemistry Policy

To effectively inform policy decisions regarding the use of fluorocarbon blends, it is necessary to integrate scientific knowledge into comprehensive assessment models. Future academic research will focus on the development of sophisticated integrated assessment models (IAMs) that combine data on atmospheric chemistry, climate science, and economics.

These models can be used to simulate the potential impacts of different refrigerant transition scenarios on the climate and the environment. They can also be used to evaluate the economic implications of various policy options, such as phase-down schedules for high-GWP refrigerants and incentives for the adoption of new technologies.

By incorporating detailed information on the atmospheric reactivity, environmental footprint, and technological feasibility of new fluorocarbon blends, these models will provide policymakers with the robust scientific basis needed to make informed decisions. The continuous refinement of these models, based on the latest research findings, will be crucial for navigating the complex challenges of the transition to a new generation of refrigerants.

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question for studying Meforex M 95’s physicochemical properties?

- Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to define scope. For example:

- Feasibility: Assess availability of analytical tools (e.g., HPLC, NMR) and sample purity requirements.

- Novelty: Identify gaps in existing literature, such as unexplored solvent interactions or thermal stability thresholds.

- Structure the question as: “How does solvent polarity affect the crystallization kinetics of this compound under controlled temperature conditions?” .

Q. What experimental design principles are critical for reproducibility in synthesizing this compound?

- Methodological Answer :

- Step 1 : Document reaction parameters (e.g., stoichiometry, catalyst loading, temperature gradients) using standardized protocols from .

- Step 2 : Include control experiments (e.g., blank runs, replicate batches) to isolate variables.

- Step 3 : Adopt IUPAC guidelines for reporting yields, purity (e.g., % area by HPLC), and spectral data (e.g., NMR peak assignments) .

- Example Table :

| Parameter | Value Range | Measurement Method |

|---|---|---|

| Reaction Temperature | 25–80°C | In-line thermocouple |

| Purity Threshold | ≥98% | HPLC (UV detection) |

Q. How can researchers ensure data integrity during initial characterization of this compound?

- Methodological Answer :

- Use triplicate measurements for key properties (e.g., melting point, solubility).

- Apply outlier detection methods (e.g., Grubbs’ test) to identify anomalies.

- Cross-validate results with orthogonal techniques (e.g., FTIR for functional groups, XRD for crystallinity) .

Advanced Research Questions

Q. What strategies resolve contradictions in stability data for this compound across different experimental setups?

- Methodological Answer :

- Step 1 : Perform meta-analysis of conflicting datasets (e.g., accelerated stability tests vs. long-term ambient studies).

- Step 2 : Apply multivariate regression to identify confounding variables (e.g., humidity, light exposure).

- Step 3 : Design a controlled degradation study using DoE (Design of Experiments) to isolate factors.

- Example Approach :

DOE Matrix:

- Factor A: Temperature (40°C, 60°C)

- Factor B: Humidity (30%, 70% RH)

- Response: % Degradation (HPLC quantitation)

- Cite statistical validation methods from and .

Q. How can computational modeling enhance understanding of this compound’s reactivity in novel environments?

- Methodological Answer :

- Step 1 : Use DFT (Density Functional Theory) to predict reaction pathways (e.g., nucleophilic attack sites).

- Step 2 : Validate models with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy).

- Step 3 : Perform sensitivity analysis to quantify model robustness .

- Example Workflow :

Computational Pipeline:

1. Geometry optimization (Gaussian 16)

2. Transition state search (TS Berny algorithm)

3. Solvent effect modeling (COSMO-RS)

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in toxicological studies of this compound?

- Methodological Answer :

- Step 1 : Fit dose-response curves using nonlinear regression (e.g., Hill equation).

- Step 2 : Apply Bayesian hierarchical models to account for inter-study variability.

- Step 3 : Use bootstrap resampling to estimate confidence intervals for EC50 values .

- Example Output :

| Model | EC50 (µM) | 95% CI |

|---|---|---|

| Hill Equation | 12.3 | [10.8, 14.1] |

| Bayesian Hierarchical | 13.1 | [11.5, 15.0] |

Methodological and Ethical Considerations

Q. How should researchers address ethical challenges in sharing proprietary data on this compound?

- Methodological Answer :

- Step 1 : Implement data anonymization (e.g., redacting synthesis routes in public datasets).

- Step 2 : Use secure repositories (e.g., Zenodo) with embargo options for sensitive findings.

- Step 3 : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for non-proprietary data .

Q. What protocols ensure reproducibility in multi-institutional studies of this compound?

- Methodological Answer :

- Step 1 : Standardize equipment calibration (e.g., pH meters, balances) across labs.

- Step 2 : Share raw data and analysis scripts via platforms like GitHub or Figshare.

- Step 3 : Conduct inter-laboratory round-robin tests with predefined SOPs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.